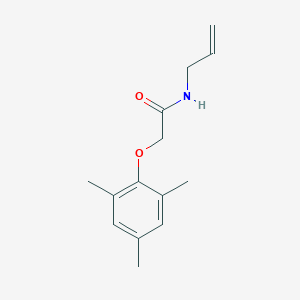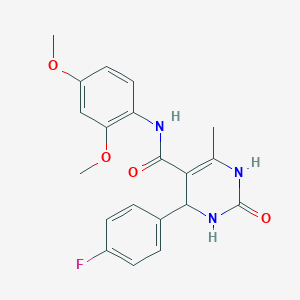![molecular formula C19H18F3NO4 B3964077 3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3964077.png)
3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Descripción general
Descripción
3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP has been studied extensively for its biological and pharmacological properties, and its synthesis method has been optimized to produce high-quality material for research purposes.
Mecanismo De Acción
The mechanism of action of 3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a highly pure and stable compound, making it easy to handle and store. This compound is also relatively easy to synthesize, allowing for the production of large quantities for research purposes. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Researchers are also exploring the use of this compound as a fluorescent probe for imaging applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
(E)-3-[2-(trifluoromethyl)anilino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-25-16-10-12(11-17(26-2)18(16)27-3)15(24)8-9-23-14-7-5-4-6-13(14)19(20,21)22/h4-11,23H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZICAWKOWNSTD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)
![N-butylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3964002.png)
![N-{1-[(dimethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3964015.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)
![2-{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3964036.png)
![2-(1-isobutyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3964046.png)



![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B3964068.png)


![diisopropyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964098.png)
